molecular formula C7H9KN2O3 B2834981 Potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 2247616-83-5

Potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2834981
CAS No.: 2247616-83-5
M. Wt: 208.258
InChI Key: GGVQMZOBXOVQPR-UHFFFAOYSA-M
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Description

Potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound known for its unique structure and reactivity. This compound features a tert-butyl group attached to an oxadiazole ring, which is further connected to a carboxylate group. The presence of these functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of tert-butyl alcohol with potassium metal to form potassium tert-butoxide. This intermediate is then reacted with appropriate precursors to form the desired oxadiazole compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures around 100°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The tert-butyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium persulfate, reducing agents such as hydrosilanes, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxadiazole derivatives, while substitution reactions can introduce various functional groups in place of the tert-butyl group.

Scientific Research Applications

Potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of Potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the oxadiazole ring and tert-butyl group. These functional groups enable the compound to interact with molecular targets and pathways, facilitating bond formation and cleavage reactions. The compound’s reactivity is often mediated by radical pathways, especially in the presence of strong bases like potassium tert-butoxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate is unique due to the combination of the oxadiazole ring and the potassium carboxylate group, which imparts distinct reactivity and stability. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective.

Properties

IUPAC Name

potassium;5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.K/c1-7(2,3)6-8-4(5(10)11)9-12-6;/h1-3H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVQMZOBXOVQPR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9KN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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